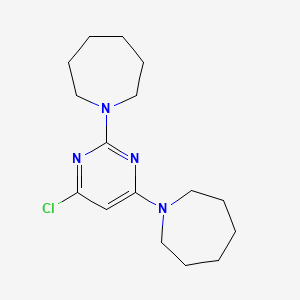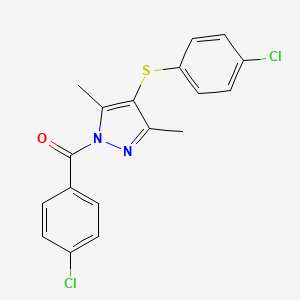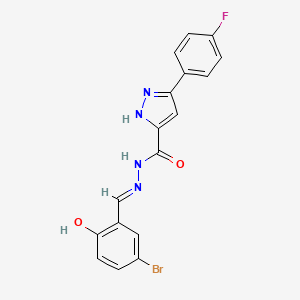![molecular formula C33H21N3O15 B11663035 Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate](/img/structure/B11663035.png)
Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, ester groups, and nitro functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate typically involves a multi-step process. One common method includes the esterification of benzene-1,3,5-tricarboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and ensure consistent product quality.
Types of Reactions:
Oxidation: The nitro groups in this compound can undergo reduction to form amino derivatives. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed under basic conditions to yield the corresponding carboxylic acids.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH), water
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products:
Reduction: Amino derivatives of the original compound
Hydrolysis: Benzene-1,3,5-tricarboxylic acid and 2-(4-nitrophenyl)-2-oxoethanol
Scientific Research Applications
Chemistry: Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate is used as a building block in the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its nitro groups can be reduced to amino groups, which can then be functionalized for targeted drug delivery.
Industry: The compound is used in the production of high-performance coatings and adhesives. Its ester groups provide excellent adhesion properties, making it suitable for use in demanding industrial applications.
Mechanism of Action
The mechanism by which Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate exerts its effects depends on its application. In drug delivery, for example, the compound can encapsulate drugs within its structure, protecting them from degradation and allowing for controlled release. The nitro groups can be reduced to amino groups, which can interact with specific molecular targets, enhancing the compound’s efficacy in targeted therapies.
Comparison with Similar Compounds
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: Used as a plasticizer in PVC products.
Triisodecyl benzene-1,2,4-tricarboxylate: Employed as a plasticizer and additive in various polymers.
Uniqueness: Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate stands out due to its combination of nitro and ester functionalities, which provide unique chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it a versatile compound in both research and industrial contexts.
This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of considerable interest for future research and development.
Properties
Molecular Formula |
C33H21N3O15 |
|---|---|
Molecular Weight |
699.5 g/mol |
IUPAC Name |
tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C33H21N3O15/c37-28(19-1-7-25(8-2-19)34(43)44)16-49-31(40)22-13-23(32(41)50-17-29(38)20-3-9-26(10-4-20)35(45)46)15-24(14-22)33(42)51-18-30(39)21-5-11-27(12-6-21)36(47)48/h1-15H,16-18H2 |
InChI Key |
HOWLQEKQQHTYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662958.png)
![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11662962.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662967.png)
![Tetramethyl 5',5',9'-trimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11662971.png)
![(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11662974.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662980.png)

![5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11662993.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11663010.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11663011.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-({(2E)-2-[4-(thietan-3-yloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11663014.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11663029.png)

